molecular formula C9H10OS B13216871 Propanal, 2-(phenylthio)- CAS No. 55064-96-5

Propanal, 2-(phenylthio)-

Cat. No.: B13216871
CAS No.: 55064-96-5
M. Wt: 166.24 g/mol
InChI Key: YQORRZVFWPFOOV-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylsulfanyl)propanal can be synthesized through several methods. One common approach involves the reaction of a phenylsulfanyl compound with a propanal derivative under controlled conditions. For example, the Grignard reaction can be employed, where phenylmagnesium bromide reacts with a suitable aldehyde to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(Phenylsulfanyl)propanal often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Phenylsulfanyl)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylsulfanyl group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Biological Activity

Introduction

Propanal, 2-(phenylthio)-, also known as 2-Methyl-2-(phenylsulfanyl)propanal, is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant studies that highlight its significance.

Propanal, 2-(phenylthio)- features both an aldehyde group and a phenylsulfanyl group, which contribute to its reactivity and potential biological interactions. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols, while the phenylsulfanyl group can participate in substitution reactions. This versatility makes it a valuable building block in organic synthesis and medicinal chemistry.

Table 1: Chemical Reactions of Propanal, 2-(phenylthio)-

Reaction TypeProduct FormedCommon Reagents
Oxidation2-Methyl-2-(phenylsulfanyl)propanoic acidKMnO4, CrO3
Reduction2-Methyl-2-(phenylsulfanyl)propanolNaBH4, LiAlH4
SubstitutionVarious substituted derivativesNucleophiles

The biological activity of Propanal, 2-(phenylthio)- is primarily attributed to its ability to interact with biomolecules through covalent bonding. The aldehyde group is particularly reactive towards nucleophilic sites on proteins and enzymes, potentially modulating their activity. The phenylsulfanyl group may also facilitate interactions that influence biological pathways.

Case Study: Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activity. For example, studies on related thioether compounds have shown their potential as inhibitors for key enzymes such as acetylcholinesterase (AChE) and tyrosinase . The inhibition of these enzymes is crucial for developing therapeutic agents for conditions like Alzheimer's disease and skin disorders.

Antioxidant Properties

Antioxidant activity is a critical aspect of the biological profile of Propanal, 2-(phenylthio)-. Compounds with similar structures have demonstrated substantial antioxidant capabilities. For instance, studies report that extracts from plants containing phenolic compounds exhibit strong radical scavenging activity . This suggests that Propanal, 2-(phenylthio)- may possess similar properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of Propanal derivatives has been explored in various studies. Compounds containing the phenylthio moiety have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/EnzymeReference
Phenylthio derivative AAntioxidantDPPH radical scavenging
Phenylthio derivative BEnzyme inhibitionAcetylcholinesterase
Phenylthio derivative CAntimicrobialStaphylococcus aureus

Properties

CAS No.

55064-96-5

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-phenylsulfanylpropanal

InChI

InChI=1S/C9H10OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

YQORRZVFWPFOOV-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)SC1=CC=CC=C1

Origin of Product

United States

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